molecular formula C19H17ClFNO4S3 B6494091 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 896345-75-8

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No. B6494091
CAS RN: 896345-75-8
M. Wt: 474.0 g/mol
InChI Key: OKYPAQFEKCZFNV-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H17ClFNO4S3 and its molecular weight is 474.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is 472.9992274 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The presence of sulfonamide groups in the compound contributes to its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs .

Anticancer Potential

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. This makes it a potential candidate for cancer therapy, particularly in targeting specific types of cancer cells .

Antioxidant Activity

The compound’s structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes that are critical in disease pathways. For example, it can inhibit kinases, which play a role in cell signaling and cancer progression. By targeting these enzymes, the compound can potentially be used in the treatment of diseases where these enzymes are dysregulated .

Neuroprotective Effects

Research has shown that this compound can protect neuronal cells from damage caused by oxidative stress and inflammation. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It can inhibit the growth of various fungal species by disrupting their cell membranes and interfering with their metabolic processes .

Material Science Applications

Beyond its biological applications, this compound is also being explored in material science. Its unique chemical structure makes it suitable for use in the development of new materials with specific properties, such as improved thermal stability and conductivity .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.

Therapeutic importance of synthetic thiophene

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO4S3/c1-13-11-16(8-9-17(13)21)29(25,26)22-12-19(18-3-2-10-27-18)28(23,24)15-6-4-14(20)5-7-15/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYPAQFEKCZFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide

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